molecular formula C7H11NO3 B13216541 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid

1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13216541
M. Wt: 157.17 g/mol
InChI Key: WRWMSKHCARNZRC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with a five-membered pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-7(6(10)11)3-4-8(2)5(7)9/h3-4H2,1-2H3,(H,10,11)

InChI Key

WRWMSKHCARNZRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C)C(=O)O

Origin of Product

United States

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